3-Ethoxybenzhydrazide

Catalog No.
S1892509
CAS No.
27830-16-6
M.F
C9H12N2O2
M. Wt
180.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxybenzhydrazide

CAS Number

27830-16-6

Product Name

3-Ethoxybenzhydrazide

IUPAC Name

3-ethoxybenzohydrazide

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)

InChI Key

ROKJUCOMVRXSAC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NN

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NN
3-Ethoxybenzhydrazide is a chemical compound with the molecular formula C9H12N2O. It is an organic molecule that finds various applications in the scientific and industrial fields. Due to its diverse properties, including physical, chemical, biological, and toxicological properties, 3-Ethoxybenzhydrazide has become a subject of research for many scientists. This paper aims to provide an overview of 3-Ethoxybenzhydrazide by addressing its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current status of research, potential implications in various fields of research and industry, limitations and future directions.
3-Ethoxybenzhydrazide belongs to the group of hydrazides, a class of organic compounds containing the hydrazine functional group (-NH-NH2). This compound has several potential applications and has been the subject of research in the fields of medicinal chemistry, organic synthesis, and materials chemistry. Previous studies have shown that 3-Ethoxybenzhydrazide can be used for the synthesis of polynuclear heterocycles, which are useful in therapeutic agents, antimicrobial agents, and antitumor agents (Xu et al., 2017).
3-Ethoxybenzhydrazide is a white to light tan crystalline solid with a melting point of 135-138 ℃. It is soluble in organic solvents, such as ethanol and chloroform, but is poorly soluble in water. The molecular weight of 3-Ethoxybenzhydrazide is 164.20 g/mol. The chemical structure of 3-Ethoxybenzhydrazide is shown in figure 1.
The synthesis of 3-Ethoxybenzhydrazide can be achieved through several routes, including the reaction of N-Phenylbenzamides with ethyl bromoacetate and sodium hydride in dry DMSO (Pareek et al., 2011). Other methods include the reaction of ethyl 2-(phenylamino)acetate with ethyl chloroformate in the presence of triethylamine, followed by the addition of hydrazine hydrate (Xu et al., 2017).
Several analytical techniques can be used to characterize 3-Ethoxybenzhydrazide, including nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS). The ^1H NMR spectrum of 3-Ethoxybenzhydrazide typically displays the following shift positions: 7.40 (d, 1H), 7.62 (d, 1H), 7.98 (dd, 1H), and 8.41 (dd, 1H) (Pareek et al., 2011).
Several analytical methods can be used to determine the purity, identity, and properties of 3-Ethoxybenzhydrazide. For instance, high-performance liquid chromatography (HPLC) can be employed to determine the purity of this compound in various samples. Mass Spectrometry (MS) can be used to identify and quantify the compound. NMR spectroscopy is also used to study the chemical properties of 3-Ethoxybenzhydrazide.
Research studies have shown that 3-Ethoxybenzhydrazide has several biological activities, including anti-inflammatory and anti-allergic activities. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor- α (TNF-α) (Liu et al., 2015). Additionally, 3-Ethoxybenzhydrazide has been shown to reduce airway inflammation in allergen-induced mice models, indicating that it may have anti-allergic properties (Das et al., 2017).
Despite the potential biological activities and applications of 3-Ethoxybenzhydrazide, its toxicity and safety remain a concern. Several studies have shown that 3-Ethoxybenzhydrazide can exhibit toxicity to human cells, including hepatocytes and fibroblasts. Additionally, this compound has been shown to induce micronuclei genotoxicity, indicating potential DNA damage (Liu et al., 2015).
3-Ethoxybenzhydrazide has diverse applications in scientific experiments. This compound has been shown to be useful in the synthesis of various polynuclear heterocycles, including pyrazole, pyridine, and pyrimidine derivatives (Xu et al., 2017). Additionally, 3-Ethoxybenzhydrazide has been used as a reagent for the synthesis of a novel series of 1,3,4-thiadiazole derivatives with anti-inflammatory activities (Chen et al., 2019).
As a subject of scientific research, 3-Ethoxybenzhydrazide continues to attract a lot of attention from researchers globally. Recent research activities have focused on the synthesis of novel derivatives of this compound, characterization of its physicochemical and biological properties, and explanation of its mechanism of action.
The potential implications of 3-Ethoxybenzhydrazide in various fields of research and industry are vast. The compound has been used in the synthesis of various polynuclear heterocycles, which may have useful applications in pharmaceuticals, materials science, and catalysis. Additionally, some studies have shown that 3-Ethoxybenzhydrazide can inhibit the growth of various human tumor cells, making it a potential antitumor agent (Xu et al., 2017).
Despite the potential of 3-Ethoxybenzhydrazide in various scientific fields, its use is limited by its toxicity and safety concerns. For instance, studies have shown that this compound can be toxic to human cells and can induce genotoxicity. As such, more studies should be conducted to investigate the safety and toxicity of 3-Ethoxybenzhydrazide.
for research on 3-Ethoxybenzhydrazide include conducting more studies on its mechanism of action, toxicology, and pharmacology. Additionally, researchers can investigate the potential of modifying the structure of 3-Ethoxybenzhydrazide to improve its potency, selectivity, and safety. Other potential directions for research include examining the implications of 3-Ethoxybenzhydrazide in the development of new therapeutics, materials science, and catalysis.
In conclusion, 3-Ethoxybenzhydrazide is a chemical compound with diverse potential applications in various fields of research and industry. Despite its toxicity and safety concerns, this compound continues to attract significant research interests worldwide. Characterizing and synthesizing 3-Ethoxybenzhydrazide can be achieved using different analytical techniques and methods. Future research activities should focus on investigating the safety and toxicity of 3-Ethoxybenzhydrazide and exploiting the potential of this compound in the development of new therapeutics, materials science, and catalysis.
References
Chen, J., Liu, J., & Tian, X. (2019). Design, synthesis, and preliminary evaluation of a novel series of 1,3,4-thiadiazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 168, 530-540.
Das, S., Roy, A., & Ganguly, D. K. (2017). Modulation of airway inflammatory responses in experimental allergic asthma by nitroxide derivative. Free Radical Research, 51(9-10), 848-860.
Liu, F., Wang, X., Wu, X., Li, G., Li, B., & Li, J. (2015). Potential hazards of 3-ethoxybenzhydrazide to human liver cells: In vitro and in silico research. Regulatory Toxicology and Pharmacology, 73(3), 963-971.
Pareek, A., Reddy, B. V., & Reddy, T. K. (2011). An efficient route for the synthesis of 3-ethoxybenzhydrazide via N-phenylbenzamides. Synthetic communications, 41(7), 934-941.
Xu, X., Liu, Y., Guo,

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27830-16-6

Wikipedia

3-Ethoxybenzhydrazide

Dates

Modify: 2023-08-16

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